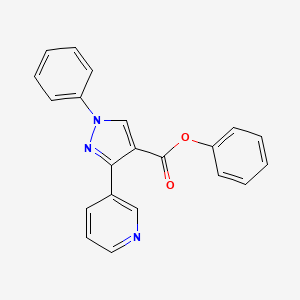![molecular formula C15H17F3N2O2S B5809743 ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.42 g/mol.
Wirkmechanismus
The mechanism of action of ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. It has also been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate in scientific research. One potential direction is the development of novel anti-inflammatory drugs based on this compound. Another direction is the exploration of its potential use as an antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate involves the reaction of 2-chloro-6-tert-butylpyridine-3-carbonitrile with potassium thioacetate in the presence of an appropriate solvent such as DMF (N,N-Dimethylformamide). The reaction takes place at a temperature of 80-90°C for several hours, followed by the addition of ethyl iodide. The reaction mixture is then stirred at room temperature, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
ethyl 2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-5-22-12(21)8-23-13-9(7-19)10(15(16,17)18)6-11(20-13)14(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWZZVVAXAYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

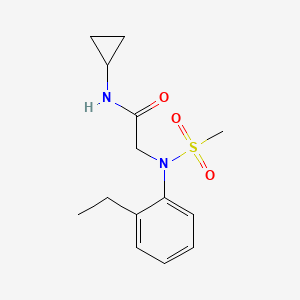
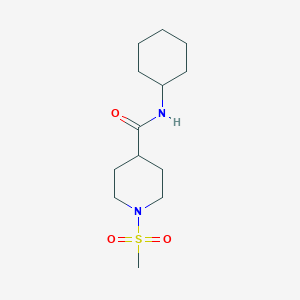

![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
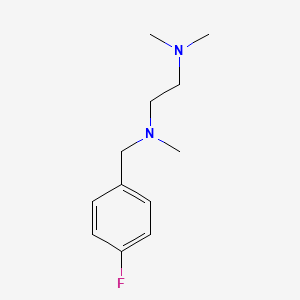
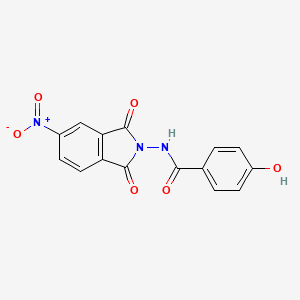
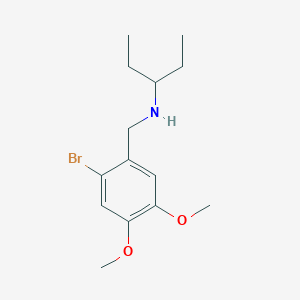
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
